molecular formula C20H32O6 B1233424 8,15-Dihydroperoxyeicosatetraenoic acid CAS No. 62054-47-1

8,15-Dihydroperoxyeicosatetraenoic acid

Cat. No.: B1233424
CAS No.: 62054-47-1
M. Wt: 368.5 g/mol
InChI Key: CXDIKCDVBUPCCG-ZWVZQMQISA-N
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Description

8,15-Dihydroperoxyeicosatetraenoic acid is a complex organic compound characterized by its multiple conjugated double bonds and hydroperoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,15-Dihydroperoxyeicosatetraenoic acid typically involves the use of polyunsaturated fatty acids as starting materials. The process includes several steps:

    Oxidation: The polyunsaturated fatty acid undergoes oxidation to introduce hydroperoxy groups at specific positions.

    Isomerization: The double bonds are isomerized to achieve the desired conjugated system.

    Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using catalysts to enhance the reaction rate and selectivity. The use of continuous flow reactors can improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8,15-Dihydroperoxyeicosatetraenoic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex peroxides.

    Reduction: Reduction reactions can convert hydroperoxy groups to hydroxyl groups.

    Substitution: The hydroperoxy groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, ozone.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Transition metal catalysts such as palladium or platinum.

Major Products

    Oxidation Products: Higher-order peroxides.

    Reduction Products: Hydroxylated derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

8,15-Dihydroperoxyeicosatetraenoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor for synthesizing complex organic molecules.

    Biology: Studied for its role in lipid peroxidation and cell signaling pathways.

    Medicine: Investigated for its potential anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8,15-Dihydroperoxyeicosatetraenoic acid involves its interaction with cellular components:

    Molecular Targets: Lipid membranes, enzymes involved in oxidative stress.

    Pathways: Modulation of oxidative stress pathways, influencing cell signaling and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    8,15-Dihydroperoxyeicosatetraenoic acid: shares similarities with other hydroperoxy fatty acids such as:

Uniqueness

  • Hydroperoxy Groups : The presence of two hydroperoxy groups at specific positions makes it unique.
  • Conjugated System : The extended conjugated system contributes to its distinct chemical reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62054-47-1

Molecular Formula

C20H32O6

Molecular Weight

368.5 g/mol

IUPAC Name

(5E,9E,11E,13E)-8,15-dihydroperoxyicosa-5,9,11,13-tetraenoic acid

InChI

InChI=1S/C20H32O6/c1-2-3-8-13-18(25-23)14-9-4-5-10-15-19(26-24)16-11-6-7-12-17-20(21)22/h4-6,9-11,14-15,18-19,23-24H,2-3,7-8,12-13,16-17H2,1H3,(H,21,22)/b5-4+,11-6+,14-9+,15-10+

InChI Key

CXDIKCDVBUPCCG-ZWVZQMQISA-N

SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)OO)OO

Isomeric SMILES

CCCCCC(/C=C/C=C/C=C/C(C/C=C/CCCC(=O)O)OO)OO

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)OO)OO

Synonyms

8,15-diHPETE
8,15-dihydroperoxyeicosatetraenoic acid

Origin of Product

United States

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